molecular formula C24H21F2NO3 B8071354 (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide

(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide

Cat. No.: B8071354
M. Wt: 409.4 g/mol
InChI Key: IBDXWUJVRNPFPE-DDRJZQQSSA-N
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Description

(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl and hydroxyphenyl groups attached to an oxane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is incorporated through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the oxane derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N,6-bis(4-chlorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    (3R)-N,6-bis(4-methylphenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide: Similar structure but with methylphenyl groups instead of fluorophenyl groups.

Uniqueness

(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22?,23?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXWUJVRNPFPE-DDRJZQQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC([C@@H]1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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